molecular formula C9H9IO B15261463 8-Iodo-3,4-dihydro-2H-1-benzopyran

8-Iodo-3,4-dihydro-2H-1-benzopyran

Cat. No.: B15261463
M. Wt: 260.07 g/mol
InChI Key: AVOXAFFKJFWNHA-UHFFFAOYSA-N
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Description

8-Iodo-3,4-dihydro-2H-1-benzopyran is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-3,4-dihydro-2H-1-benzopyran typically involves the iodination of 3,4-dihydro-2H-1-benzopyran. One common method is the electrophilic aromatic substitution reaction where iodine is introduced into the benzopyran ring using iodine and an oxidizing agent like nitric acid or hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .

Chemical Reactions Analysis

Types of Reactions

8-Iodo-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzopyrans, while oxidation can produce benzopyranones .

Scientific Research Applications

8-Iodo-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Iodo-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. The iodine atom enhances its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in 8-Iodo-3,4-dihydro-2H-1-benzopyran makes it more reactive compared to its bromine and chlorine counterparts.

Properties

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

8-iodo-3,4-dihydro-2H-chromene

InChI

InChI=1S/C9H9IO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6H2

InChI Key

AVOXAFFKJFWNHA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC=C2)I)OC1

Origin of Product

United States

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